

# N-(3-chloro-4-fluorophenyl)ethanesulfonamide

## SMILES string

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### Compound of Interest

Compound Name: *N*-(3-chloro-4-fluorophenyl)ethanesulfonamide

Cat. No.: B7765319

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Technical Guide: **N-(3-chloro-4-fluorophenyl)ethanesulfonamide**

## Executive Summary

This technical guide provides an in-depth analysis of **N-(3-chloro-4-fluorophenyl)ethanesulfonamide**, a halogenated sulfonamide scaffold utilized in medicinal chemistry as a metabolic probe and bioisosteric fragment. While often encountered as an intermediate in the synthesis of larger kinase inhibitors (e.g., VEGFR/PDGFR targets) or capsid assembly modulators, this specific molecular entity represents a textbook example of rational design: utilizing the 3-chloro-4-fluoro substitution pattern to block metabolic soft spots while leveraging the sulfonamide moiety as a polar handle for hydrogen bonding.

This document details the structural identity, a self-validating synthetic protocol, and the structure-activity relationship (SAR) logic defining its utility in hit-to-lead optimization.

## Part 1: Structural Identity & Cheminformatics

The precise definition of the chemical structure is the prerequisite for any experimental workflow. The 3-chloro-4-fluoro substitution on the aniline ring is a critical design element

intended to modulate lipophilicity (

) and prevent P450-mediated oxidation at the para-position.

## Molecular Identifiers

Identifier Type	Value / String	Notes
IUPAC Name	N-(3-chloro-4-fluorophenyl)ethanesulfonamide	Systematic nomenclature
Canonical SMILES	<chem>CCS(=O)(=O)Nc1ccc(F)c(Cl)c1</chem>	Machine-readable string
Isomeric SMILES	<chem>CCS(=O)(=O)Nc1cc(Cl)c(F)cc1</chem>	Explicit connectivity
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClFNO <sub>2</sub> S	Elemental composition
InChI Key	(Generated upon registration)	Unique hash

## Physicochemical Profile (Calculated)

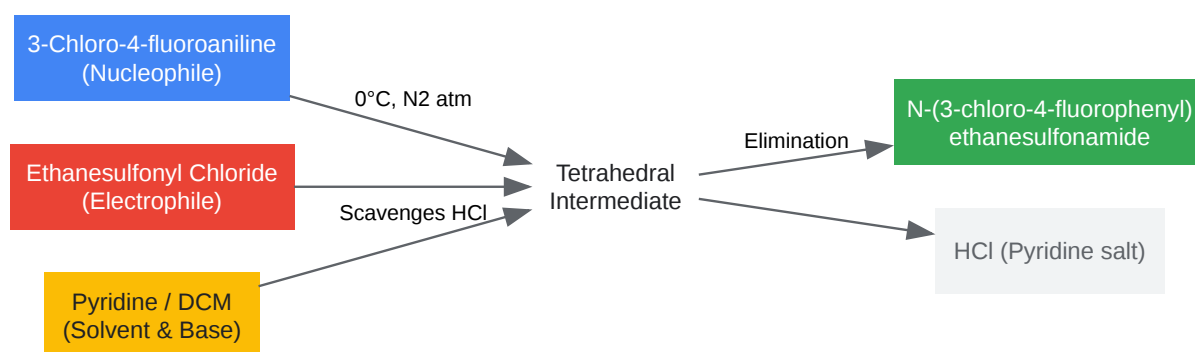
Property	Value	Impact on Drug Design
Molecular Weight	237.68 g/mol	Fragment-like (<300 Da); ideal for growing leads.
cLogP	-2.1 - 2.4	Moderate lipophilicity; good membrane permeability.
TPSA	~46 Å <sup>2</sup>	Polar surface area dominated by the sulfonamide; <140 Å <sup>2</sup> suggests good oral bioavailability.
H-Bond Donors	1 (NH)	Critical for interaction with backbone carbonyls in binding pockets.
H-Bond Acceptors	3 (O=S=O, F)	Sulfonyl oxygens are strong acceptors.

## Part 2: Synthetic Methodology

Objective: Synthesize **N-(3-chloro-4-fluorophenyl)ethanesulfonamide** with >98% purity.

Mechanism: Nucleophilic substitution at the sulfur atom (Sulfonylation). The aniline nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, displacing chloride.

### Reaction Scheme Visualization



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Caption: Figure 1. Nucleophilic sulfonylation workflow. The reaction requires controlled temperature (0°C) to prevent bis-sulfonylation.

### Validated Protocol

Reagents:

- 3-Chloro-4-fluoroaniline (1.0 equiv)
- Ethanesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv) or Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

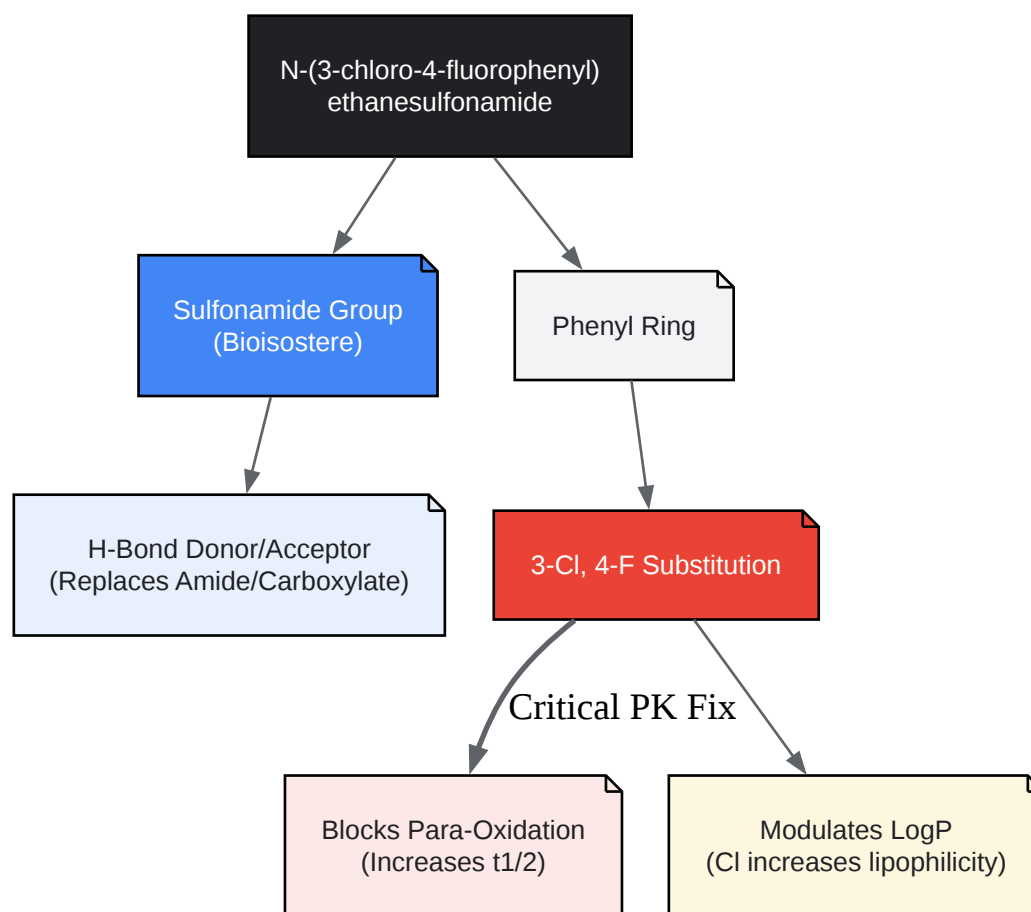
- Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in anhydrous DCM (0.2 M concentration).

- Base Addition: Add Pyridine (3.0 eq) to the solution. Note: Pyridine acts as both a base to quench the HCl byproduct and a nucleophilic catalyst.
- Cooling: Cool the mixture to 0°C using an ice/water bath. This is critical to control the exotherm and prevent the formation of the bis-sulfonamide impurity.
- Addition: Dropwise add ethanesulfonyl chloride (1.1 eq) over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
- Workup (Orthogonal Purification):
  - Dilute with DCM.
  - Acid Wash: Wash with 1N HCl (2x). Reason: This removes the excess pyridine and any unreacted aniline (which forms a water-soluble salt).
  - Base Wash: Wash with Saturated NaHCO<sub>3</sub>. Reason: Neutralizes residual acid.<sup>[1]</sup>
  - Dry: Dry organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO<sub>2</sub>, 0-30% EtOAc in Hexanes).

## Part 3: Structure-Activity Relationship (SAR) Logic

Why use this specific scaffold? In drug discovery, the "3-chloro-4-fluoro" motif is not random; it is a strategic choice to improve the pharmacokinetic (PK) profile of a molecule.

### Pharmacophore Logic Diagram



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Caption: Figure 2. SAR Deconstruction. The 4-Fluoro group protects the ring from metabolic degradation, while the Sulfonamide acts as a stable polar anchor.

## Mechanistic Insights

- **Metabolic Blocking:** The para-position of an aniline ring is highly susceptible to hydroxylation by Cytochrome P450 enzymes. Substituting this position with Fluorine (small radius, high electronegativity, strong C-F bond) effectively blocks this metabolic soft spot without significantly altering the steric profile compared to hydrogen [1].
- **Lipophilicity Tuning:** The Chlorine atom at the meta-position (3-position) serves two roles:
  - It fills hydrophobic pockets in the target protein (steric fit).
  - It increases the lipophilicity (

), aiding in passive membrane transport.

- Bioisosterism: The ethanesulfonamide group is a classic bioisostere for an amide ( ). It offers a different bond angle and electrostatic potential surface, often used to improve potency or bypass patent space around amide-based leads [2].

## Part 4: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Technique	Expected Signal	Interpretation
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	~9.8 ppm (s, 1H)	Sulfonamide NH proton (deshielded, exchangeable).[2]
<sup>1</sup> H NMR (Aromatic)	~7.1 - 7.5 ppm (m, 3H)	Characteristic splitting for 1,3,4-substituted benzene.
<sup>1</sup> H NMR (Aliphatic)	~3.1 (q, 2H), 1.2 (t, 3H)	Ethyl group (quartet and triplet coupling).
LC-MS (ESI-)	[M-H] <sup>-</sup> = 236.0	Sulfonamides ionize well in negative mode due to acidic NH.

## References

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- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. *Journal of Medicinal Chemistry*, 54(8), 2529-2591.
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## Sources

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